molecular formula C20H25N5 B4512055 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4512055
M. Wt: 335.4 g/mol
InChI Key: IYJLHICLSDTFBL-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a synthetic small molecule featuring a triazolopyridazine core, a scaffold of significant interest in medicinal chemistry for its diverse biological activity. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been investigated as potential ligands for various therapeutic targets . Specifically, this scaffold has been explored in the context of androgen receptor targeting for research into prostate cancer . Furthermore, structurally related triazolopyridine and triazolopyridazine derivatives have demonstrated potential for targeting neurological pathways, including activity as modulators of the metabotropic glutamate receptor 2 (mGluR2), which is a target for investigating neurological and psychiatric disorders . The inclusion of a 4-benzylpiperidin-1-yl moiety is a common pharmacophoric feature designed to enhance interactions with biological targets, potentially improving affinity and selectivity in receptor-binding studies. This compound is intended for research applications, including but not limited to, in vitro assay development, high-throughput screening, and as a chemical tool for probing complex biological mechanisms.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-15(2)20-22-21-18-8-9-19(23-25(18)20)24-12-10-17(11-13-24)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLHICLSDTFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Benzylation: The benzyl group can be added through alkylation reactions using benzyl halides.

    Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazolopyridazine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and mechanisms.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Unique Properties Reference
6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 6: 4-Benzylpiperidin-1-yl; 3: Isopropyl Enhanced lipophilicity; potential kinase selectivity -
N-Phenyl-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide Triazolo[4,3-b]pyridazine 6: Piperidine-4-carboxamide; 3: Isopropyl Anti-tumor activity via bromodomain inhibition
3-[6-Methoxytriazolo[4,3-b]pyridazin-3-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide Triazolo[4,3-b]pyridazine + benzimidazole 6: Methoxy; 3: Propanamide-benzimidazole Dual heterocyclic system; improved antimicrobial activity
4-[Triazolo[4,3-b]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide Triazolo[4,3-b]pyridazine + piperazine 6: Piperazine-carboxamide; trifluoromethylphenyl BRD4 and α-glucosidase inhibition; metabolic pathway targeting
SGX523 Triazolo[4,3-b]pyridazine 6: Cyclopropyl; 3: Methyl Selective kinase inhibition; clinical candidate for cancer therapy

Key Observations

Isopropyl at position 3 offers metabolic stability over polar groups (e.g., propanoic acid in ), balancing solubility and membrane permeability .

Biological Target Selectivity: Piperazine or benzimidazole derivatives () often target bromodomains or enzymes, while the benzylpiperidine group may favor kinase inhibition, similar to SGX523 .

Biological Activity

The compound 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N6O\text{C}_{19}\text{H}_{24}\text{N}_{6}\text{O}

This compound features a triazolo-pyridazine core which is known for its diverse pharmacological properties. The presence of the benzylpiperidine moiety suggests potential interactions with neurotransmitter systems.

Inhibition of Bromodomain Proteins

Recent research has highlighted the role of [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of bromodomain-containing protein 4 (BRD4). These proteins are involved in the regulation of gene expression and are implicated in various cancers and inflammatory diseases. The derivatives demonstrated micromolar IC50 values in inhibiting BRD4 bromodomains, indicating significant biological activity.

Table 1: Inhibitory Activity against BRD4

CompoundIC50 (µM)Target
Compound A5.2BRD4 BD1
Compound B7.8BRD4 BD2
This compoundTBDBRD4

Monoamine Oxidase (MAO) Inhibition

Another area of investigation has been the compound's activity as an inhibitor of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters and are targets for antidepressant therapies. Preliminary studies suggest that certain derivatives exhibit selective inhibition towards MAO-B.

Table 2: Inhibition Potency against MAOs

CompoundIC50 (µM)MAO Type
S56.71MAO-B
S15>100MAO-A
This compoundTBDTBD

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

  • Cancer Treatment : In vitro studies have shown that derivatives can inhibit cancer cell proliferation through their action on BRD4.
    • Study Reference : AlphaScreen assays indicated a dose-dependent inhibition in various cancer cell lines.
  • Neurological Disorders : The inhibition of MAO-B suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.
    • Study Reference : Comparative analysis with established MAO inhibitors showed promising results for further development.

Q & A

(Basic) What are the optimal synthetic routes for 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves coupling the triazolopyridazine core with a benzylpiperidine derivative under reflux conditions in polar solvents like ethanol or dimethylformamide (DMF). Key steps include nucleophilic substitution at the 6-position of the triazolopyridazine scaffold, followed by purification via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Solvent selection and reaction temperature are critical for yield optimization, as demonstrated in analogous triazolopyridazine syntheses .

(Basic) Which spectroscopic and analytical methods are recommended for structural characterization?

  • NMR spectroscopy (¹H, ¹³C) confirms connectivity and stereochemistry, particularly for the benzylpiperidine and isopropyl substituents.
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography resolves crystal packing and absolute configuration, as shown for structurally related triazolopyridazine derivatives .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

  • Synthesize analogs with modifications to the benzyl group (e.g., halogenation, methoxy substitution) or the isopropyl moiety.
  • Test in vitro activity (e.g., enzyme inhibition, cytotoxicity) using assays like MTT for cell viability or fluorometric kinase assays.
  • Correlate results with molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinases) .

(Advanced) How can contradictions in reported biological activities of similar compounds be resolved?

  • Perform meta-analysis of assay conditions (e.g., cell lines, concentrations, incubation times) to identify confounding variables.
  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability and compare with experimental IC₅₀ values.
  • Apply quantum chemical calculations (e.g., DFT) to evaluate electronic effects of substituents on bioactivity .

(Basic) What purification techniques are effective post-synthesis?

  • Column chromatography with silica gel and gradient elution (e.g., 10–50% ethyl acetate in hexane) removes unreacted intermediates.
  • Recrystallization from ethanol or methanol enhances purity, particularly for crystalline derivatives.
  • HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities .

(Advanced) What strategies optimize solubility and bioavailability for in vivo studies?

  • Introduce hydrophilic groups (e.g., -OH, -COOH) on the benzyl ring to improve aqueous solubility.
  • Formulate with cyclodextrins or lipid-based nanoemulsions to enhance bioavailability.
  • Calculate Hansen solubility parameters to predict compatibility with excipients .

(Basic) How can stability under storage conditions be assessed?

  • Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines).
  • Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).
  • Identify degradation products using LC-MS and adjust storage conditions (e.g., desiccants, inert atmosphere) .

(Advanced) What computational methods predict interactions with biological targets?

  • Molecular docking (e.g., Glide, AutoDock) models binding poses with receptors like G-protein-coupled receptors (GPCRs).
  • MD simulations (e.g., AMBER, CHARMM) assess binding stability over time.
  • Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds, hydrophobic pockets) using tools like Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.